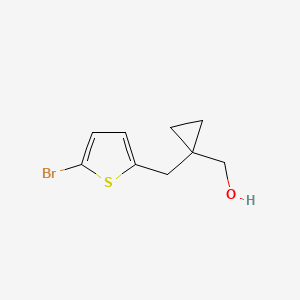![molecular formula C12H16ClF2NO2 B13519644 3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride](/img/structure/B13519644.png)
3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride is a synthetic organic compound with the molecular formula C12H16ClF2NO2 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxan-3-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride typically involves multiple steps:
Formation of the Oxan-3-amine Core: The oxan-3-amine core can be synthesized through a cyclization reaction involving appropriate precursors such as diols and amines under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions. This step often requires the use of difluoromethylating agents like difluoromethyl ether or difluoromethyl sulfonates.
Phenyl Ring Substitution: The phenyl ring is typically introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oxan-3-imine derivatives.
Reduction: Reduction reactions can convert the oxan-3-amine to oxan-3-amine derivatives with different oxidation states.
Substitution: The phenyl ring allows for various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid are used under controlled conditions.
Major Products
Oxidation: Oxan-3-imine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets. The oxan-3-amine structure allows for hydrogen bonding and electrostatic interactions, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(Methoxy)phenyl]oxan-3-aminehydrochloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-[4-(Trifluoromethoxy)phenyl]oxan-3-aminehydrochloride: Contains a trifluoromethoxy group, which can alter its chemical and biological properties.
3-[4-(Chloromethoxy)phenyl]oxan-3-aminehydrochloride: Features a chloromethoxy group, providing different reactivity and interactions.
Uniqueness
3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H16ClF2NO2 |
|---|---|
Molekulargewicht |
279.71 g/mol |
IUPAC-Name |
3-[4-(difluoromethoxy)phenyl]oxan-3-amine;hydrochloride |
InChI |
InChI=1S/C12H15F2NO2.ClH/c13-11(14)17-10-4-2-9(3-5-10)12(15)6-1-7-16-8-12;/h2-5,11H,1,6-8,15H2;1H |
InChI-Schlüssel |
XETASLRRYVGKSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)(C2=CC=C(C=C2)OC(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


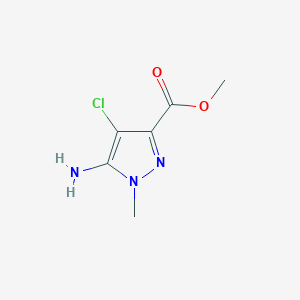
![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)

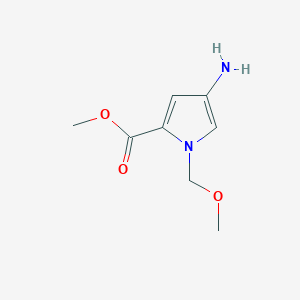
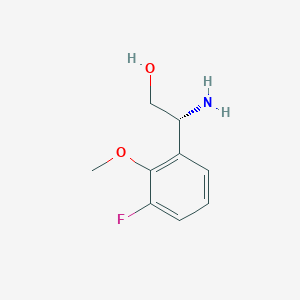
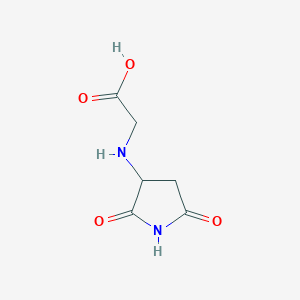

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)

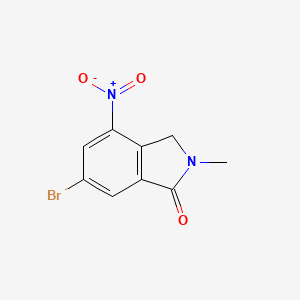
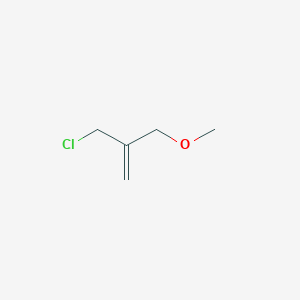
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)
